Methyl 3-[(2-methoxyethyl)amino]propanoate Methyl 3-[(2-methoxyethyl)amino]propanoate
Brand Name: Vulcanchem
CAS No.: 55694-53-6
VCID: VC2908023
InChI: InChI=1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3
SMILES: COCCNCCC(=O)OC
Molecular Formula: C7H15NO3
Molecular Weight: 161.2 g/mol

Methyl 3-[(2-methoxyethyl)amino]propanoate

CAS No.: 55694-53-6

Cat. No.: VC2908023

Molecular Formula: C7H15NO3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[(2-methoxyethyl)amino]propanoate - 55694-53-6

Specification

CAS No. 55694-53-6
Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
IUPAC Name methyl 3-(2-methoxyethylamino)propanoate
Standard InChI InChI=1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3
Standard InChI Key GTRHZOVTLYYYJH-UHFFFAOYSA-N
SMILES COCCNCCC(=O)OC
Canonical SMILES COCCNCCC(=O)OC

Introduction

Structural Characteristics and Basic Properties

Methyl 3-[(2-methoxyethyl)amino]propanoate belongs to the class of β-amino esters, specifically methyl β-aminopropanoates. These compounds feature a propanoate backbone with an amine substituent at the beta position relative to the carbonyl group. The molecular formula of this compound is C7H15NO3, with a calculated molecular weight of approximately 161.2 g/mol.

Functional Groups and Structure

The compound contains three key functional groups:

  • A methyl ester group (-COOCH3)

  • A secondary amine linkage (-NH-)

  • A 2-methoxyethyl substituent (-CH2CH2OCH3)

The structure can be represented as:
CH3OC(=O)CH2CH2NH(CH2CH2OCH3)

This arrangement provides multiple sites for potential chemical reactions and interactions, contributing to the compound's versatility in synthetic applications.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:

PropertyPredicted ValueBasis of Prediction
Physical StateColorless to pale yellow liquid at room temperatureBased on similar amino esters
Boiling Point220-240°C at standard pressureEstimated from structural components
SolubilitySoluble in common organic solvents; moderately soluble in waterBased on functional group analysis
Density1.05-1.15 g/mLTypical range for similar esters
pKaApproximately 9-10 for the amino groupBased on comparable secondary amines

Chemical Reactivity

The chemical behavior of methyl 3-[(2-methoxyethyl)amino]propanoate is governed by its functional groups, each exhibiting characteristic reactivity patterns.

Ester Group Reactivity

The methyl ester portion of the molecule can undergo typical ester reactions:

  • Hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid

  • Transesterification with other alcohols

  • Reduction to primary alcohols with appropriate reducing agents

  • Aminolysis reactions with primary or secondary amines

Similar reactivity patterns are observed in methyl 3-(methylamino)propanoate, which undergoes hydrolysis in acidic conditions as reported in the synthesis literature .

Amine Group Reactivity

The secondary amine functionality serves as:

  • A nucleophilic center for alkylation, acylation, or sulfonylation

  • A hydrogen bond donor in intermolecular interactions

  • A potential site for oxidation to form N-oxides

Ether Group Reactivity

The methoxyethyl portion introduces an additional functional element:

  • Relative stability under basic conditions

  • Potential cleavage under strong acidic conditions

  • Ability to coordinate with Lewis acids through the ether oxygen

Synthesis Methodologies

Several synthetic approaches could be employed to prepare methyl 3-[(2-methoxyethyl)amino]propanoate, drawing from established methods for similar compounds.

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
-OCH3 (ester)3.65-3.75Singlet3H
-OCH3 (ether)3.30-3.40Singlet3H
-CH2N-2.70-2.85Triplet2H
-CH2COO-2.45-2.60Triplet2H
-CH2O-3.45-3.55Triplet2H
-NCH2-2.65-2.75Triplet2H
-NH-1.80-2.20Broad singlet1H

Similar patterns are observed in the NMR data for methyl 3-(methylamino)propanoate, which shows characteristic triplets for the methylene groups adjacent to the nitrogen and carbonyl functions .

Predicted 13C-NMR Features

Carbon TypeExpected Chemical Shift (ppm)
C=O172-174
-OCH3 (ester)51-52
-OCH3 (ether)58-59
-CH2COO-34-36
-CH2N-44-46
-NCH2-48-50
-CH2O-70-72

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching: ~1735-1750 cm-1

  • C-O stretching: ~1150-1250 cm-1

  • N-H stretching: ~3300-3500 cm-1

  • C-H stretching: ~2800-3000 cm-1

  • C-N stretching: ~1050-1200 cm-1

Mass Spectrometry

In mass spectrometric analysis, the following fragment patterns might be observed:

m/z ValueFragment Identity
161Molecular ion [M]+
146[M-CH3]+
130[M-OCH3]+
102[M-COOCH3]+
76[CH2CH2NH(CH2CH2OCH3)]+
59[CH3OCH2CH2]+
45[CH3OCH2]+

Comparison with Structurally Related Compounds

Relationship to Compounds in Literature

Several compounds from the search results share structural similarities with methyl 3-[(2-methoxyethyl)amino]propanoate:

Structure-Activity Considerations

The structural features that distinguish methyl 3-[(2-methoxyethyl)amino]propanoate from its analogs may confer specific advantages:

  • The methoxyethyl group likely enhances water solubility compared to purely alkyl substituents

  • The ether oxygen provides an additional site for hydrogen bonding or coordination

  • The secondary amine allows for selective reactivity in certain chemical transformations

  • The combination of amine and ether groups creates a potential chelating ability

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